molecular formula C16H20O4 B5776316 7,8-diethoxy-4-propyl-2H-chromen-2-one

7,8-diethoxy-4-propyl-2H-chromen-2-one

Cat. No. B5776316
M. Wt: 276.33 g/mol
InChI Key: LGGMWYLUHQUZEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,8-diethoxy-4-propyl-2H-chromen-2-one, also known as scopoletin, is a natural compound found in various plants. It has been studied for its potential therapeutic properties in various scientific fields.

Mechanism of Action

The mechanism of action of 7,8-diethoxy-4-propyl-2H-chromen-2-one is not fully understood, but it has been suggested that it may act through various pathways, including the inhibition of pro-inflammatory cytokines, the modulation of oxidative stress, and the activation of certain signaling pathways.
Biochemical and Physiological Effects
Scopoletin has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the modulation of insulin secretion, and the regulation of blood glucose levels. It has also been found to exhibit neuroprotective effects and to improve cognitive function.

Advantages and Limitations for Lab Experiments

Scopoletin has several advantages for lab experiments, including its low toxicity, ease of synthesis, and availability in natural sources. However, its low solubility in water and instability under certain conditions may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 7,8-diethoxy-4-propyl-2H-chromen-2-one, including the investigation of its potential therapeutic properties in various diseases, such as cancer, diabetes, and neurodegenerative disorders. Further studies are also needed to elucidate its mechanism of action and to optimize its synthesis and formulation for clinical use.
In conclusion, 7,8-diethoxy-4-propyl-2H-chromen-2-one is a natural compound with potential therapeutic properties in various scientific fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of 7,8-diethoxy-4-propyl-2H-chromen-2-one as a therapeutic agent.

Synthesis Methods

Scopoletin can be synthesized through various methods, including chemical synthesis and extraction from natural sources. One of the most common methods for chemical synthesis of 7,8-diethoxy-4-propyl-2H-chromen-2-one is the Pechmann condensation reaction, which involves the reaction of resorcinol with propionic anhydride in the presence of a catalyst, such as sulfuric acid.

Scientific Research Applications

Scopoletin has been studied for its potential therapeutic properties in various scientific fields, including pharmacology, biochemistry, and physiology. It has been found to exhibit antioxidant, anti-inflammatory, antidiabetic, antitumor, and neuroprotective effects.

properties

IUPAC Name

7,8-diethoxy-4-propylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O4/c1-4-7-11-10-14(17)20-15-12(11)8-9-13(18-5-2)16(15)19-6-3/h8-10H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGGMWYLUHQUZEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,8-diethoxy-4-propyl-2H-chromen-2-one

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